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Compound of Interest

Compound Name: (6-Methoxy-indan-1-yl)piperazine
Cat. No.: B8549301
Get Quote

Executive Summary

The 6-methoxy-indan scaffold represents a privileged substructure in medicinal chemistry,
serving as a conformationally restricted bioisostere of the endogenous hormone melatonin (5-
methoxy-N-acetyltryptamine). By replacing the indole core of melatonin with an indan ring,
researchers improve metabolic stability and oral bioavailability while maintaining critical
pharmacophoric elements.

This guide analyzes the SAR of this scaffold across two primary therapeutic axes:

e Melatonin Receptor Agonists (MT1/MT2): Treatment of insomnia and circadian rhythm
disorders.

e Monoamine Modulators: Inhibition of MAO-B and serotonin release (entactogens).

Molecular Architecture & Pharmacophore

The biological activity of 6-methoxy-indan ligands hinges on the precise spatial arrangement of
two key moieties: the methoxy group (hydrogen bond acceptor) and the side-chain functionality
(usually an amide or amine).
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The Bioisosteric Rationale

The indan ring mimics the electron-rich nature of the indole system but lacks the pyrrole
nitrogen, altering the lipophilicity (LogP) and reducing susceptibility to oxidative metabolism.
 Indole (Melatonin): 5-methoxy position.

e Indan (Ligand): 6-methoxy position.[1][2][3][4][5]

o Overlay: When superimposed, the oxygen atom of the 6-methoxy-indan aligns perfectly with
the 5-methoxy group of melatonin, engaging the crucial His195 (in MT1) residue via
hydrogen bonding.

Pharmacophore Visualization (DOT)

The following diagram illustrates the pharmacophoric overlay and the critical distance
constraints.
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Figure 1: Pharmacophoric map of 6-methoxy-indan ligands interacting with the Melatonin
Receptor binding pocket.

Detailed SAR Analysis
Module A: Melatonin Receptor Agonists (MT1/MT2)

In this class, the 6-methoxy-indan core is typically substituted at the C1 position with an amide
linker. The SAR focuses on the length of the linker and the nature of the acyl group.
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Key SAR Rules:

e The Methoxy Anchor: Removal or displacement of the 6-methoxy group (e.g., to position 5 or
7) results in a >100-fold loss of affinity. The methoxy group is essential for receptor
activation.

e Linker Length: A two-carbon separation (ethyl linker) or a conformationally constrained
equivalent (directly attached to C1 with specific stereochemistry) is optimal.

e Acyl Substituent: The amide carbonyl is a hydrogen bond acceptor. Propionyl (

) groups often show higher potency than acetyl (

) groups due to better filling of the hydrophobic pocket (Val192).

Quantitative Data Summary
Table 1: Binding Affinity (

) of Representative Indan Derivatives at Human MT1/MT2 Receptors.

R-Group
Compound Scaffold sid Selectivit
ide electivi
ID Structure ( MT1 (nM) MT2 (nM) y
Chain)
N-
Melatonin ) )
Indole acetylaminoet  0.08 0.06 Non-selective
(Ref)
hyl
] 6-methoxy- 1-(N-
Ligand A ) ) 1.20 0.95 Moderate
indan acetylamino)
1-(N-
] 6-methoxy- ) ] )
Ligand B ) propionylami 0.45 0.30 High Potency
indan
no)
) 6-methoxy- 1-(N- _
Ligand C ) ) 2.10 1.80 Steric Clash
indan butyrylamino)
Indeno[1,2- (S)-N- MT1
Ramelteon* ] 0.014 0.045 ]
b]furan propionyl Selective
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*Ramelteon is included as the clinical gold standard, structurally related to the indan core.

Module B: CNS Active Aminoindans

Here, the side chain is usually a primary or secondary amine, targeting Monoamine Oxidases
(MAO) or transporters (SERT/DAT).

Key SAR Rules:

o Position of Amine:2-aminoindans (e.g., MMAI) act as serotonin releasing agents
(entactogens). 1-aminoindans (e.g., Rasagiline analogs) act primarily as MAO inhibitors.

¢ 6-Methoxy Effect: In 2-aminoindans, the 5,6-substitution pattern mimics the methylenedioxy
ring of MDMA.. 5-methoxy-6-methyl-2-aminoindan (MMAI) is a highly selective serotonin
releasing agent (SSRA) with reduced neurotoxicity compared to MDMA.

Experimental Protocols
Protocol A: Synthesis of 6-Methoxy-1-acylaminoindans

Objective: Synthesis of Ligand B (from Table 1). Causality: Reductive amination is chosen over
direct alkylation to prevent over-alkylation and ensure stereochemical control if chiral catalysts
are used.

Step-by-Step Methodology:
» Starting Material: Dissolve 6-methoxy-1-indanone (1.0 eq) in anhydrous methanol.

¢ Oxime Formation: Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).
Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

o Validation: Disappearance of ketone carbonyl stretch in IR (~1700 cm™1).

e Reduction: Dissolve the oxime in acetic acid/ethanol. Add 10% Pd/C catalyst and
hydrogenate at 40 psi for 6 hours.

o Result: Yields 6-methoxy-1-aminoindan.[6]
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e Acylation: Dissolve the amine (1.0 eq) in DCM with Triethylamine (1.2 eq). Dropwise add
Propionyl Chloride (1.1 eq) at 0°C. Stir for 1 hour.

 Purification: Quench with water, extract with DCM. Wash with 1N HCI (remove unreacted
amine) and sat. NaHCO3. Recrystallize from Ethanol.

Protocol B: Radioligand Binding Assay (MT1)

Objective: Determine

values for synthesized ligands. Causality: Competition binding against
-Melatonin is the industry standard for determining affinity constants.

 Membrane Preparation: Use CHO-K1 cells stably expressing human MTL1 receptors.
Homogenize in ice-cold Tris-HCI buffer (pH 7.4).

e Incubation:
o Total Volume: 200 pL.
o Radioligand: 25 pM

-Melatonin.

o Test Compound: 7 concentrations (

M to
M).

o Incubate at 37°C for 60 minutes (equilibrium).

o Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%
polyethylenimine to reduce non-specific binding).

e Analysis: Measure radioactivity via gamma counter. Calculate

using non-linear regression (GraphPad Prism). Convert to
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using the Cheng-Prusoff equation:

Signaling Pathway & Mechanism

The following diagram details the G-protein coupled signaling cascade activated by 6-methoxy-
indan agonists at the MT1 receptor.
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Figure 2: MT1 Receptor Signaling Cascade. The ligand triggers Gi-mediated inhibition of

Adenylyl Cyclase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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